Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Description
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (CAS 1154060-87-3) is a benzofuran derivative characterized by a benzofuran core substituted with a 2-methoxyphenyl group at position 2 and a methyl carboxylate ester at position 5.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGAUZPQJJWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate typically involves the construction of the benzofuran ring. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation by hydrogen peroxide can be used to synthesize enol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents for these reactions include hydrogen peroxide for oxidation and organoboron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzofuran derivatives, including methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate.
-
Case Study: Antimycobacterial Activity
A series of benzofuran compounds were synthesized and screened for their activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, demonstrating significant efficacy against resistant strains . - Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Various Bacteria/Fungi |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e] | 3.12 | M. tuberculosis |
| Benzofuran-5-ol derivatives | 1.6 - 12.5 | Fungal species |
These findings suggest that this compound could be further explored as a lead compound for developing new antimicrobial agents.
Antioxidant Properties
Benzofuran derivatives are known for their antioxidant activities, which are crucial in preventing oxidative stress-related diseases.
- Research Insights
Compounds with similar structural features have been shown to exhibit strong antioxidant properties. In vitro studies suggest that this compound may help mitigate oxidative damage in cellular models .
Anticancer Potential
The anticancer properties of benzofuran derivatives have been extensively studied, with promising results.
-
Case Study: Anticancer Activity Against Ovarian Cancer
A study evaluated a series of benzofuran derivatives for their cytotoxic effects on human ovarian cancer cell lines (A2780). Some compounds demonstrated significant growth inhibition, indicating the potential of this compound in cancer therapeutics . - Table: Anticancer Activity of Benzofuran Derivatives
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A2780 (Ovarian Cancer) |
| Benzofuran-3-carboxylic acid derivatives | TBD | Various Cancer Lines |
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, allowing for optimization based on desired yield and purity. The versatility in synthesis is crucial for developing analogs with enhanced biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate involves its interaction with various molecular targets. Benzofuran compounds generally exert their effects by interacting with cellular proteins and enzymes, disrupting their normal function . This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The benzofuran scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- In contrast, bromine (e.g., in ) withdraws electrons, favoring electrophilic substitution .
- Steric Influence : Compounds like and feature bulky substituents (e.g., 2-chlorobenzyloxy), which may hinder binding to flat enzymatic pockets compared to the target compound’s less hindered structure .
- Conformational Flexibility: The dihydrobenzofuran in introduces a non-planar structure, reducing conjugation and altering solubility compared to fully aromatic analogs .
Biological Activity
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of methoxy and carboxylate functional groups enhances its biological properties. The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with benzofuran-5-carboxylic acid, utilizing standard organic synthesis techniques such as esterification and condensation reactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
This compound also exhibits anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzofuran derivatives, including this compound. Results indicated that this compound exhibited a notable reduction in bacterial viability in both planktonic and biofilm states, suggesting its potential as a therapeutic agent against resistant strains .
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols or via oxidative coupling of 2-hydroxyaryl ketones.
Functionalization : Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Esterification : Reaction of the carboxylic acid derivative (e.g., 5-carboxybenzofuran) with methanol under acid catalysis.
Key intermediates include halogenated benzofurans (e.g., brominated derivatives for cross-coupling) and protected hydroxyl groups to prevent side reactions. Optimized protocols often use Pd catalysts for coupling and hexafluoroisopropanol (HFIP) as a solvent to enhance reaction efficiency .
Advanced Synthesis
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to enhance coupling efficiency for aryl introduction .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) or fluorinated alcohols (HFIP) improve electrophilic substitution kinetics .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during esterification.
- Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .
Basic Characterization
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165–170 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., 298.0842 for C₁₇H₁₄O₄) .
- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
Advanced Characterization
Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing signal splitting .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent positions and rule out regioisomers.
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .
Biological Activity
Q. What methodologies are used to evaluate the pharmacological potential of this compound?
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) using HEK293 cells expressing target receptors .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models to predict bioavailability .
Computational Studies
Q. How can molecular docking and QSAR models guide the design of derivatives with enhanced activity?
- Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .
- QSAR : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with activity .
Solvent Effects
Q. How do solvent choices influence the stereochemical outcome of reactions involving this compound?
- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, favoring inversion.
- Fluorinated Alcohols (HFIP) : Enhance electrophilicity of intermediates via hydrogen-bond donation, improving regioselectivity in cyclization .
Reaction Mechanisms
Q. What mechanistic insights support the [3,3]-sigmatropic rearrangement in benzofuran synthesis?
- Isotopic Labeling : Use deuterated substrates to track hydrogen migration during rearrangement .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., aryl migration vs. ring closure) .
Analytical Methods
Q. What advanced techniques are used to determine the purity and stability of this compound under storage conditions?
- HPLC-PDA : Quantify impurities using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Structure-Activity Relationships (SAR)
Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
